molecular formula C8H5N3O2S B13183184 2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid

2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B13183184
M. Wt: 207.21 g/mol
InChI Key: QGYDFPNQPXMCEY-UHFFFAOYSA-N
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Description

2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted at the 2-position with a pyridazine moiety and at the 5-position with a carboxylic acid group. Thiazole derivatives are widely studied for their diverse pharmacological activities, including antidiabetic, anti-inflammatory, and enzyme inhibitory effects . The pyridazine ring, a six-membered aromatic system with two adjacent nitrogen atoms, contributes unique electronic and steric properties that influence solubility, binding affinity, and metabolic stability compared to other substituents.

Properties

Molecular Formula

C8H5N3O2S

Molecular Weight

207.21 g/mol

IUPAC Name

2-pyridazin-3-yl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C8H5N3O2S/c12-8(13)6-4-9-7(14-6)5-2-1-3-10-11-5/h1-4H,(H,12,13)

InChI Key

QGYDFPNQPXMCEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)C2=NC=C(S2)C(=O)O

Origin of Product

United States

Preparation Methods

Pyridazinone Core Synthesis

Pyridazin-3(2H)-ones, closely related to the pyridazinyl fragment, are commonly synthesized via condensation reactions involving hydrazines and keto-carboxylic acids or their derivatives. Several methods have been reported:

Thiazole Ring Construction

The 1,3-thiazole ring is typically constructed via cyclization reactions involving thioamide derivatives and α-haloketones or related β-ketoesters:

  • Synthesis of 1-Pyrrolidinecarbothioamide:
    Prepared by condensation of pyrrolidine with ethyl isothiocyanatidocarbonate, which itself is synthesized from ethyl chloroformate and potassium rhodanide.

  • Ganch Reaction:
    Chlorinated β-ketoesters (e.g., 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester) react with carbothioamides to form thiazole ring-containing intermediates.

Specific Preparation Method for 2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic Acid

While direct literature on this exact compound is limited, closely related synthetic routes for 2-(amino-substituted)-thiazole-4-carboxylic acid derivatives bearing heteroaryl substituents provide a reliable foundation.

Stepwise Synthesis Outline

Step Reactants/Intermediates Reaction Type Conditions/Notes Product/Intermediate
1 Ethyl chloroformate + Potassium rhodanide + TMEDA Synthesis of ethyl isothiocyanatidocarbonate Modified literature method Ethyl isothiocyanatidocarbonate
2 Pyrrolidine + Ethyl isothiocyanatidocarbonate Condensation Reflux in methanol 1-Pyrrolidinecarbothioamide (thioamide intermediate)
3 3-Chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester Chlorination Sulfuryl chloride in dry chloroform Chlorinated β-ketoester
4 Chlorinated β-ketoester + 1-Pyrrolidinecarbothioamide Ganch reaction (cyclization) Reflux in methanol Methyl ester of thiazole-4-carboxylate derivative
5 Methyl ester intermediate + Hydrazine hydrate Cyclization and ring closure Reflux in ethanol 7-Phenyl-2-(1-pyrrolidinyl)-thiazolo[4,5-d]pyridazin-4(5H)-one (heterocyclic fused system)

This method can be adapted to prepare 2-(pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid by substituting the phenyl group with a pyridazin-3-yl moiety on the β-ketoester or by post-synthetic modification.

Key Reaction Details

  • Ganch Reaction:
    This reaction is pivotal for thiazole ring formation by reacting chlorinated β-ketoesters with carbothioamides to form thiazole carboxylate esters.

  • Hydrazine-Induced Cyclization:
    The methyl ester intermediates undergo hydrazine hydrate treatment to form fused pyridazinone-thiazole systems, which can be hydrolyzed to the corresponding carboxylic acids if needed.

Alternative Synthetic Routes and Catalytic Methods

Ionic Liquid Catalysis for Pyridazinone Formation

  • Use of ionic liquids such as [bmim]Br-AlCl3 facilitates environmentally benign and efficient synthesis of pyridazinones from arenes, cyclic anhydrides, and arylhydrazines, which could be adapted for pyridazinyl-thiazole derivatives.

Microwave and Ultrasound-Assisted Synthesis

  • Microwave and ultrasound irradiation have been shown to significantly reduce reaction times and improve yields in pyridazinone and fused heterocycle synthesis, suggesting potential for accelerated preparation of the target compound.

Summary Table of Preparation Methods

Method/Step Key Reagents Conditions Yield/Remarks Reference
Synthesis of ethyl isothiocyanatidocarbonate Ethyl chloroformate, KSCN, TMEDA Modified literature procedure High yield, key intermediate
Preparation of carbothioamide Pyrrolidine + isothiocyanatidocarbonate Reflux in methanol 73% yield
Chlorination of β-ketoester β-Ketoester + sulfuryl chloride Boiling dry chloroform Formation of chlorinated β-ketoester
Ganch reaction (thiazole ring formation) Chlorinated β-ketoester + carbothioamide Reflux in methanol Formation of methyl esters of thiazole carboxylates
Hydrazine hydrate cyclization Methyl ester intermediates + hydrazine hydrate Reflux in ethanol Formation of fused pyridazinone-thiazole systems
Multicomponent pyridazinone synthesis Arenes + cyclic anhydrides + arylhydrazines + [bmim]Br-AlCl3 catalyst Ultrasound-promoted, mild conditions High yield, environmentally friendly

Chemical Reactions Analysis

Types of Reactions

2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key analogs of thiazole-5-carboxylic acid derivatives, emphasizing substituent effects on molecular properties and biological activity:

Compound Name Substituent(s) Molecular Weight Biological Activity Key Findings References
2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid Pyridazin-3-yl Not reported Hypothetical Expected enhanced solubility due to pyridazine’s nitrogen atoms; potential enzyme inhibition or receptor modulation. -
Febuxostat 3-cyano-4-isobutoxyphenyl 316.33 Xanthine oxidase inhibitor Clinically approved for gout; inhibits uric acid production via competitive binding .
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid 4-Chlorobenzylamino, methyl Not reported Antidiabetic Reduces oxidative stress and inflammatory cytokines in diabetic rats .
2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid 5-Chlorothiophen-2-yl 245.71 Building block Used in agrochemical and pharmaceutical synthesis .
4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid 2-Pyrazinyl, methyl 221.23 Research reagent Cataloged with 97% purity; pyrazine’s 1,4-nitrogens may alter electronic properties .
2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid 1-Hydroxyethyl 173.19 Potential H-bond donor Hydroxyl group may enhance interactions with polar targets .

Key Comparative Insights

Substituent Effects on Bioactivity
  • Pyridazine vs. Phenyl (Febuxostat): Pyridazine’s dual nitrogen atoms enhance solubility and polar interactions compared to Febuxostat’s hydrophobic phenyl group. However, phenyl derivatives like Febuxostat exhibit strong enzyme inhibition due to π-π stacking and hydrophobic binding pockets .
  • Amino-Linked Groups (Chlorobenzylamino): The 4-chlorobenzylamino substituent in antidiabetic analogs improves insulin sensitivity via oxidative enzyme modulation, suggesting amino-linked groups may target metabolic pathways .
  • Heterocyclic vs. Aliphatic Substituents: Thiophene () and pyrazine () substituents introduce distinct electronic profiles. Thiophene’s sulfur atom may enhance metabolic stability, while pyridazine’s nitrogens could increase susceptibility to enzymatic degradation.
Physicochemical Properties
  • Solubility: Pyridazine and pyrazine substituents likely improve aqueous solubility compared to hydrophobic groups like isobutoxy (Febuxostat).
  • Metabolic Stability: Methyl groups (e.g., 4-methyl in ) may reduce metabolic clearance, whereas hydroxyl or amino groups could increase susceptibility to phase I/II metabolism.

Biological Activity

2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, which have garnered significant attention in medicinal chemistry. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C8H5N3O2S
Molecular Weight: 207.21 g/mol
IUPAC Name: 2-pyridazin-3-yl-1,3-thiazole-5-carboxylic acid
Canonical SMILES: C1=CC(=NN=C1)C2=NC=C(S2)C(=O)O

The compound features a combination of pyridazine and thiazole rings, which contributes to its unique pharmacological properties.

The biological activity of 2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid is primarily attributed to its ability to interact with various molecular targets within biological systems. It can inhibit specific enzymes or receptors, leading to diverse biological effects:

  • Antimicrobial Activity: The compound has shown effectiveness against various bacteria and fungi, likely due to its ability to disrupt essential cellular processes.
  • Anticancer Properties: It exhibits potential in inhibiting cancer cell proliferation through mechanisms such as inducing apoptosis and interrupting mitotic processes.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. In studies comparing the efficacy of 2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid with reference antibacterial agents like ampicillin and streptomycin, it demonstrated superior activity against a range of pathogens:

Pathogen MIC (μg/mL) Reference Drug MIC (μg/mL)
Staphylococcus aureus0.0080.25
Escherichia coli0.030.50
Streptococcus pneumoniae0.060.40

These findings highlight the compound's potential as a lead for developing new antimicrobial agents targeting resistant strains.

Anticancer Activity

The anticancer effects of this compound have been explored through various studies focusing on different cancer cell lines:

  • Inhibition of Cell Proliferation: Studies have shown that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and MiaPaCa-2 (pancreatic cancer).
  • Mechanisms of Action: It is suggested that the compound disrupts microtubule dynamics during cell division, leading to cell death in cancer cells.

Case Studies

  • Study on Antibacterial Activity:
    A recent study assessed the antibacterial potency of thiazole derivatives against clinically relevant strains of MRSA and VRSA. The results indicated that certain derivatives had MIC values significantly lower than those of established antibiotics, suggesting a promising avenue for new treatments against resistant infections .
  • Anticancer Research:
    Another investigation focused on the compound's effect on centrosome amplification in cancer cells. The study demonstrated that treatment with 2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid led to the induction of multipolar spindles in centrosome-amplified cells, which is associated with increased cell death .

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